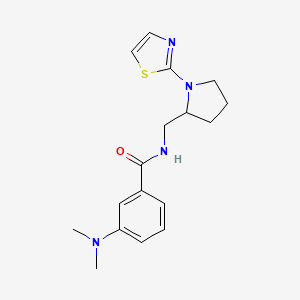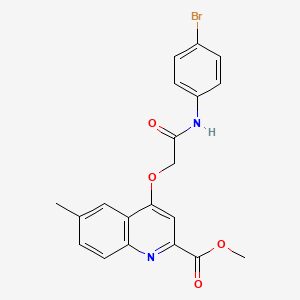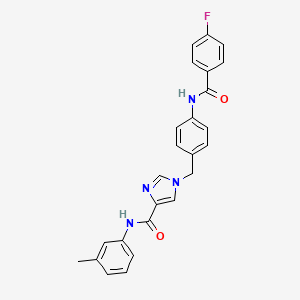
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a useful research compound. Its molecular formula is C21H20Cl2N4O2 and its molecular weight is 431.32. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
The compound under investigation is part of a broader category of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in various scientific research applications. One notable example is the work by Harb et al. (1989), which explored the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into diverse derivatives including pyrazole and pyridine derivatives through reactions with different nucleophilic agents. This research demonstrates the versatility of similar compounds in synthesizing a wide range of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Harb et al., 1989).
Coordination Complexes and Antioxidant Activity
In the field of coordination chemistry, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to create novel Co(II) and Cu(II) coordination complexes. These complexes were characterized by various techniques and demonstrated significant antioxidant activity. This research highlights the potential of pyrazole-acetamide derivatives in developing new coordination complexes with beneficial biological activities (Chkirate et al., 2019).
Novel Syntheses Approaches
Ghaedi et al. (2015) discussed an efficient method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation of pyrazole-5-amine derivatives. This work is part of ongoing efforts to develop new synthetic pathways for N-fused heterocycle products, showcasing the importance of innovative approaches in the field of organic synthesis (Ghaedi et al., 2015).
Insecticidal and Antitumor Activity
Research into the insecticidal and antitumor potential of compounds related to the one has also been conducted. Fadda et al. (2017) synthesized new heterocycles incorporating a thiadiazole moiety and tested them against the cotton leafworm, demonstrating the potential of such compounds in agricultural applications. Additionally, Albratty et al. (2017) explored the synthesis and antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, further highlighting the medical research applications of these compounds (Fadda et al., 2017); (Albratty et al., 2017).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2N4O2/c22-16-3-4-20(17(23)11-16)29-13-21(28)25-9-10-27-19(15-1-2-15)12-18(26-27)14-5-7-24-8-6-14/h3-8,11-12,15H,1-2,9-10,13H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZBICSJGMRWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2826791.png)

![tert-butyl N-(2-{[(5-chloropyrazin-2-yl)methyl]carbamoyl}ethyl)carbamate](/img/structure/B2826794.png)




![8-Chloro-7-iodoimidazo[1,2-A]pyridine](/img/structure/B2826803.png)

![5-cyclopropyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)isoxazole-3-carboxamide](/img/structure/B2826806.png)

![2-[3-[(4-chlorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2826808.png)